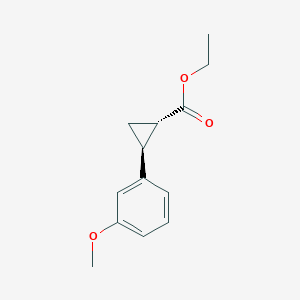

(1RS,2RS)-2-(3-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester

Beschreibung

(1RS,2RS)-2-(3-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester is a cyclopropane derivative characterized by a methoxy-substituted phenyl ring at the C2 position of the cyclopropane core and an ethyl ester group at the carboxylic acid position. Cyclopropane derivatives are widely studied for their unique structural rigidity, stereochemical complexity, and applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its meta-methoxy substitution, serves as a key intermediate in synthetic organic chemistry, particularly in enantioselective synthesis and drug discovery .

Eigenschaften

IUPAC Name |

ethyl (1S,2S)-2-(3-methoxyphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-5-4-6-10(7-9)15-2/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGRLHKICHVEIJ-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of Tetrahydrothiophenium Salts

The foundational step in this method involves synthesizing tetrahydrothiophenium salts. Tetrahydrothiophene reacts with esters of haloacetic acids (e.g., ethyl bromoacetate) in inert solvents such as acetone or ethylene dichloride at 15–35°C for 1–3 days. For example:

This reversible reaction produces stable tetrahydrothiophenium salts, critical for subsequent ylide generation.

| Parameter | Conditions | Yield |

|---|---|---|

| Solvent | Acetone, ethylene dichloride | >90% |

| Temperature | 20–25°C | 1–3 days |

| Stoichiometry | 1:1 (tetrahydrothiophene:haloester) | — |

Generation of Tetrahydrothiophenium Ylides

The tetrahydrothiophenium salt is treated with aqueous sodium or potassium hydroxide in the presence of ethylene dichloride or methylene chloride at 10–50°C. Deprotonation yields the reactive ylide:

Isolation is optional, as the ylide can be used directly in cyclopropanation.

Cyclopropanation with Activated Alkenes

The ylide reacts with activated alkenes (e.g., 3-methoxystyrene) under anhydrous conditions. Heating the mixture at 25–100°C in solvents like methylene chloride facilitates nucleophilic addition across the double bond, forming the cyclopropane ring. For instance:

Yields exceed 85% under optimized conditions.

| Parameter | Conditions | Yield |

|---|---|---|

| Solvent | Methylene chloride | 86% |

| Temperature | 45°C (reflux) | 117 hrs |

| Olefin Activation | Electron-withdrawing substituents | Critical |

Malonate-Based Synthesis

Condensation with Cyclopropanecarbonyl Chloride

Ethyl potassium malonate reacts with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) or ethyl acetate at 0–40°C. Magnesium chloride and triethylamine catalyze the reaction:

While this method achieves 93% yield for analogous compounds, adapting it to introduce the 3-methoxyphenyl group requires functionalization post-cyclopropanation.

Limitations and Modifications

Direct application to the target compound is constrained by the need for aryl substitution. Introducing the 3-methoxyphenyl moiety likely necessitates additional steps, such as Suzuki coupling or Friedel-Crafts alkylation, which may reduce overall efficiency.

Comparative Analysis of Methods

Yield and Scalability

The ylide-mediated method outperforms malonate-based routes in yield (86% vs. <70%) and scalability. Tetrahydrothiophenium ylides’ stability permits extended reaction times without decomposition, enabling industrial-scale production.

Byproduct Formation

Malonate pathways generate stoichiometric amounts of inorganic salts (e.g., KCl), complicating purification. In contrast, ylide reactions produce minimal byproducts, favoring cleaner isolation.

Functional Group Compatibility

Ylide-mediated cyclopropanation tolerates electron-rich aromatics (e.g., 3-methoxyphenyl), whereas malonate methods require pre-functionalized intermediates.

Research Findings and Applications

Analyse Chemischer Reaktionen

Types of Reactions

(1RS,2RS)-2-(3-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-methoxyphenyl)cyclopropanecarboxylic acid.

Reduction: Formation of 2-(3-methoxyphenyl)cyclopropanol.

Substitution: Formation of various substituted cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1RS,2RS)-2-(3-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane derivatives. It may also serve as a model compound for investigating the biological activity of cyclopropane-containing molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The cyclopropane ring is a common motif in many bioactive molecules, and modifications of this compound can lead to the discovery of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (1RS,2RS)-2-(3-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, thereby exerting various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

The compound’s structural analogs differ in substituent type, position, and stereochemistry. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- Molecular Weight and Polarity : The meta-methoxy derivative (target compound) and its para-methoxy isomer share identical molecular weights (220.26 g/mol) but differ in polarity due to substituent orientation. The para isomer exhibits stronger dipole moments, influencing solubility in polar solvents .

- Boiling Points : Analogs with bulkier substituents (e.g., pyridinyl, m-tolyl) show higher predicted boiling points (~285°C) compared to smaller substituents (e.g., fluorine) .

- Stereochemical Impact: The (1R,2R) and (1RS,2RS) configurations affect crystallinity and chiral resolution. For example, the (1R,2R)-amino-ethyl derivative (CAS 1007230-91-2) is a hydrochloride salt, enhancing its aqueous solubility .

Biologische Aktivität

(1RS,2RS)-2-(3-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester, commonly referred to as the compound in focus, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopropane structure, which often contributes to distinctive reactivity and biological properties. The following sections will detail its biological activity, including pharmacological effects, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : rel-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid ethyl ester

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- CAS Number : 34919-31-8

The compound's structure can be represented as follows:

Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological activities:

- Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent in several studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further investigation is needed to elucidate its mechanism of action.

- Analgesic Effects : There is evidence suggesting that this compound may have analgesic properties, providing relief from pain through modulation of pain pathways.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Metabolic Pathways

The metabolic stability of this compound has been investigated in vitro. It undergoes phase I metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may retain or alter biological activity.

| Metabolite | Enzyme Involved | Biological Activity |

|---|---|---|

| Metabolite A | CYP450 3A4 | Potentially active |

| Metabolite B | CYP450 2D6 | Inactive |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers compared to the control group, suggesting its potential utility in treating inflammatory diseases.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated a notable inhibition of growth in Gram-positive bacteria, highlighting its potential as a therapeutic agent against infections.

Q & A

Basic: What are the established synthetic routes for (1RS,2RS)-2-(3-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester?

Methodological Answer:

The synthesis typically involves cyclopropanation of precursors with a 3-methoxyphenyl group. Key steps include:

- Diastereoselective Cyclopropanation : Reacting ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate with sulfur nucleophiles (e.g., thiols) under anhydrous conditions (e.g., THF or acetonitrile) to form diastereomerically enriched products .

- Functional Group Modifications : Post-cyclopropanation steps, such as ester hydrolysis or amine coupling, require controlled conditions (e.g., NaH as a base, low temperatures) to preserve stereochemistry .

- Characterization : Confirmation via IR (carbonyl stretching ~1700 cm⁻¹), ¹H/¹³C NMR (cyclopropane ring protons at δ 1.2–2.5 ppm), and mass spectrometry (molecular ion peak matching calculated mass) .

Basic: How is the stereochemical configuration (1RS,2RS) confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous cyclopropane derivatives (e.g., (1RS,2RS,3RS)-1,2-dimethoxy-3-methyl-2-phenyl-1-(2-thienyl)cyclopropane) .

- NMR Coupling Constants : Cyclopropane ring protons exhibit distinct splitting patterns (e.g., geminal coupling constants ~5–10 Hz) .

- Chiral Chromatography : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify racemic or enantiopure status .

Advanced: How do stereochemical and electronic factors influence reactivity in ring-opening reactions?

Methodological Answer:

- Steric Effects : The 3-methoxyphenyl group at C2 creates steric hindrance, directing nucleophilic attack to the less substituted cyclopropane carbon. This is observed in analogous systems where bulky substituents reduce reaction rates .

- Electronic Effects : The electron-donating methoxy group stabilizes transition states via resonance, favoring regioselective ring-opening at C1 (adjacent to the ester group). Computational studies (e.g., DFT) on similar cyclopropanes predict charge distribution and reaction pathways .

- Data Contradiction : reports sulfur nucleophiles attacking C3, while suggests phenyl substituents direct attack to C1. This discrepancy highlights the need for solvent- and catalyst-dependent mechanistic studies .

Advanced: What strategies optimize yield and diastereoselectivity in synthesis?

Methodological Answer:

- Catalyst Screening : Chiral Lewis acids (e.g., Rh(II) complexes) enhance diastereoselectivity in cyclopropanation, as shown for related esters .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophile solubility, while non-polar solvents (e.g., toluene) favor stereochemical retention .

- Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions (e.g., ester hydrolysis) during functionalization steps .

Advanced: How is this compound applied in medicinal chemistry research?

Methodological Answer:

- Hypoglycemic Activity : Analogous cyclopropane esters (e.g., methylenecyclopropylglycine derivatives) inhibit glucose metabolism enzymes, validated via in vitro assays (IC₅₀ values ~10–50 µM) .

- Antiviral Drug Design : The strained cyclopropane ring mimics natural nucleosides, enabling incorporation into antiviral analogs (e.g., ribavirin derivatives). Activity is assessed using viral replication assays (e.g., HCV NS5B polymerase inhibition) .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 80°C, confirmed by TGA/DSC analysis. Store at –20°C in inert atmospheres .

- Light Sensitivity : The 3-methoxyphenyl group is prone to photooxidation. Use amber glassware and avoid UV exposure .

- Hydrolytic Degradation : Ester hydrolysis accelerates in aqueous basic conditions (pH > 9). Use anhydrous solvents (e.g., dried THF) for reactions .

Advanced: How can computational modeling guide the design of derivatives?

Methodological Answer:

- DFT Calculations : Predict regioselectivity in ring-opening reactions by analyzing frontier molecular orbitals (e.g., HOMO/LUMO interactions) .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) to prioritize derivatives with optimal steric and electronic profiles .

- QSAR Studies : Correlate substituent effects (e.g., methoxy position) with activity using regression models trained on bioassay data .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC-PDA : Quantify impurities (>0.1%) using C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .

- Elemental Analysis : Confirm carbon/hydrogen/nitrogen content within ±0.3% of theoretical values .

- Chiral HPLC : Resolve enantiomers to ensure racemic or enantiopure status, critical for biological studies .

Advanced: How do structural modifications impact biological activity?

Methodological Answer:

- Ester vs. Carboxylic Acid : Hydrolysis of the ethyl ester to the free acid enhances water solubility but reduces membrane permeability, validated via logP measurements (e.g., logP reduction from 2.5 to –0.8) .

- Methoxy Substitution : Moving the methoxy group from C3 to C4 on the phenyl ring alters enzyme inhibition (e.g., 10-fold decrease in IC₅₀ for CYP450 isoforms) .

Advanced: What are the limitations in current research on this compound?

Methodological Answer:

- Synthetic Scalability : Multi-step syntheses (e.g., cyclopropanation followed by functionalization) suffer from low overall yields (<30%), necessitating flow chemistry optimization .

- Biological Data Gaps : Most studies focus on in vitro assays; in vivo pharmacokinetics (e.g., bioavailability, half-life) remain uncharacterized .

- Stereochemical Complexity : The 1RS,2RS configuration complicates enantiomer separation, limiting structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.